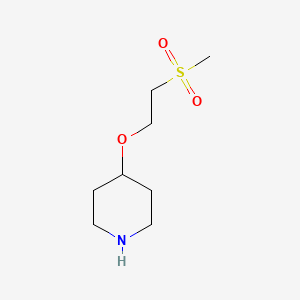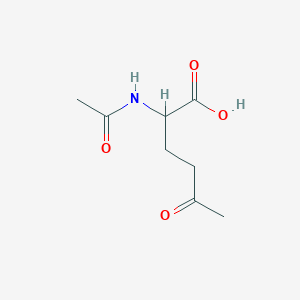
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine is a compound that features a cyclopropyl group attached to a methanamine moiety, with a 1-methyl-1H-pyrazol-3-yl substituent.
Méthodes De Préparation
The synthesis of (2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine typically involves the following steps :
Starting Materials: The synthesis begins with pyrazolecarbaldehydes.
Key Reaction: The Corey–Chaikowsky cyclopropanation of α,β-unsaturated Weinreb amides is a crucial step in the synthesis.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure high diastereoselectivity.
Yield: The overall yield of the synthesis ranges from 32% to 60%, depending on the specific conditions and scale of the reaction.
Analyse Des Réactions Chimiques
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Reagents and Conditions: Common reagents include hydrogen, oxidizing agents, and various nucleophiles. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine has several scientific research applications :
Chemistry: It serves as a building block for the synthesis of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine can be compared with other similar compounds, such as :
Tranylcypromine: An antidepressant that also features a cyclopropyl group.
Ticagrelor: A platelet aggregation inhibitor with a cyclopropyl moiety.
Hetaryl-substituted Cyclopropanes: These compounds have shown significant potential in medicinal chemistry, with applications as GPCR agonists, non-opioid analgesics, and other biologically active molecules.
The uniqueness of this compound lies in its specific substitution pattern, which allows for a wide range of electronic and structural variations, making it a versatile building block for drug design and other applications .
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
[2-(1-methylpyrazol-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H13N3/c1-11-3-2-8(10-11)7-4-6(7)5-9/h2-3,6-7H,4-5,9H2,1H3 |
Clé InChI |
INULXODESPLMQU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C2CC2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13618396.png)

![Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)




![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)

